molecular formula C14H20O2 B8405405 2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol

2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol

Cat. No.: B8405405
M. Wt: 220.31 g/mol
InChI Key: SESVELIWGDRSNJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol is a six-membered oxane (tetrahydropyran) derivative featuring a hydroxyl group and a 4-methylphenyl substituent at the 4-position, along with two methyl groups at the 2-position.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,2-dimethyl-4-(4-methylphenyl)oxan-4-ol

InChI

InChI=1S/C14H20O2/c1-11-4-6-12(7-5-11)14(15)8-9-16-13(2,3)10-14/h4-7,15H,8-10H2,1-3H3

InChI Key

SESVELIWGDRSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxane Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2,2-Dimethyl-4-(4-methylphenyl)oxan-4-ol -OH, 4-methylphenyl (C4); -CH3 (C2) C₁₄H₂₀O₂ 220.31 Hydroxyl, aromatic, and alkyl groups
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride -NH₂, 2-methoxyphenyl (C4) C₁₂H₁₈ClNO₂ 243.73 Amine, methoxy group
{4-[Amino(phenyl)methyl]oxan-4-yl}methanol -CH₂OH, amino(phenyl)methyl (C4) C₁₃H₁₉NO₂ 221.30 Hydroxymethyl, amino-aryl moiety
4-(Aminomethyl)oxolan-2-one hydrochloride -NH₂CH₂, ketone (C2) C₅H₁₀ClNO₂ 151.59 Five-membered oxolan ring

Key Observations :

  • Hydroxyl vs.
  • Ring Size : The six-membered oxane ring in the target compound reduces ring strain compared to five-membered oxolan derivatives (e.g., ), influencing conformational flexibility .

Comparison :

  • The target compound may require cyclization of a diol intermediate or nucleophilic substitution to introduce the 4-methylphenyl group, analogous to tosylation-cyanide substitution in .
  • Oxidation steps (e.g., Swern oxidation in ) might be relevant for introducing carbonyl groups in precursors.

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data for Halophenyl Imidazole Derivatives

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle (Phenyl Planes)
(1) P-1 a=7.9767, b=10.9517, c=16.6753; α=80.52, β=87.05, γ=89.21 56°
(2) P-1 a=8.0720, b=10.9334, c=16.8433; α=81.16, β=86.61, γ=89.51 56°

Relevance to Target Compound :

  • The 4-methylphenyl group in the target compound may induce similar dihedral angles (~56°) between aromatic rings, as seen in , affecting molecular twist and crystal packing.
  • Weak interactions (C–H⋯O/N) likely dominate packing, akin to C–H⋯N bonds in , but the hydroxyl group could form stronger hydrogen bonds .

Physicochemical Properties

  • Solubility: The hydroxyl group increases polarity compared to non-hydroxylated analogues (e.g., 2-(4-methylphenyl)propionitrile ), improving water solubility.
  • Boiling/Melting Points: Higher than aliphatic alcohols (e.g., 4-methyl-2-hexanol ) due to aromatic rigidity and hydrogen bonding.

Preparation Methods

Acid-Catalyzed Cyclization of 4-Methylphenyl Derivatives

A primary route involves the cyclization of 4-methylphenyl-substituted precursors under acidic conditions. For instance, 3-buten-1-ol and paraldehyde react in the presence of 20% H₂SO₄ at 85°C for 48 hours, yielding intermediates that undergo subsequent oxidation and functionalization. This method achieves moderate yields (50–70%) but requires precise control of stoichiometry to avoid over-oxidation.

Reaction Conditions:

  • Catalyst: H₂SO₄ (20% w/w)

  • Temperature: 85°C

  • Time: 48 hours

  • Yield: 7.5 g from 7.21 g starting material

Base-Mediated Ring Closure

Alternative protocols employ K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) to facilitate oxane ring formation. For example, 4-methylphenethyl bromide reacts with 2,2-dimethyl-1,3-propanediol under reflux, followed by deprotection to yield the target compound. This method is advantageous for scalability but suffers from lower regioselectivity (∼60% purity).

Hydrogenation of Dihydropyran Precursors

Palladium-Catalyzed Hydrogenation

A high-yielding approach involves the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one derivatives. Using 10% Pd/C in ethanol under 30–35 psi H₂, the ketone group is selectively reduced to a hydroxyl group, achieving yields up to 74% . This method is notable for its stereochemical fidelity and minimal byproduct formation.

Optimization Note:

  • Catalyst Loading: 5–10% Pd/C

  • Solvent: Ethanol

  • Pressure: 30–35 psi H₂

Transfer Hydrogenation with Ammonium Formate

For acid-sensitive intermediates, ammonium formate serves as a hydrogen donor in the presence of Pd(OAc)₂ . This method avoids harsh reducing conditions and achieves comparable yields (68–72%).

Grignard Addition to Oxane Intermediates

Organometallic Functionalization

Grignard reagents (e.g., 4-methylphenylmagnesium bromide ) add to 2,2-dimethyltetrahydropyran-4-one in THF, followed by acidic workup to yield the tertiary alcohol. This method enables precise control over substituent positioning but requires anhydrous conditions.

Typical Workflow:

  • Grignard Addition: 0°C to room temperature, 2 hours.

  • Quenching: Saturated NH₄Cl solution.

  • Purification: Silica gel chromatography (hexane/EtOAc).

Yield: 65–80%

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Acid-Catalyzed CyclizationH₂SO₄, 3-buten-1-ol85°C, 48 h50–70%Cost-effective, scalableOver-oxidation risks
Pd-Catalyzed HydrogenationPd/C, H₂30–35 psi, ethanol74%High stereoselectivityRequires high-pressure equipment
Grignard AdditionRMgX, THFAnhydrous, 0°C to RT65–80%Precise substituent controlSensitivity to moisture

Optimization Strategies

Solvent Selection

  • Polar Protic Solvents (e.g., EtOH): Enhance cyclization rates but may promote side reactions.

  • Aprotic Solvents (e.g., THF): Improve Grignard reagent stability.

Catalytic System Tuning

  • Acid Catalysts: H₂SO₄ > pTSA in cyclization efficiency.

  • Metal Catalysts: Pd/C outperforms Raney Ni in hydrogenation selectivity.

Temperature Gradients

  • Low-Temperature Quenching: Mitigates epimerization during Grignard workup.

  • Stepwise Heating: Reduces decomposition in cyclization .

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